molecular formula C17H25N3O2 B5808540 N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide

N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide

Cat. No. B5808540
M. Wt: 303.4 g/mol
InChI Key: OVEBHTFLWNXNKP-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide, also known as IM-54, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazide derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide is not fully understood. However, studies have suggested that N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide exerts its therapeutic effects by modulating various signaling pathways. For example, N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. Additionally, N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is implicated in cancer.
Biochemical and Physiological Effects
N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress. Moreover, N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide is that it exhibits a broad range of therapeutic effects, making it a promising candidate for the development of multi-targeted therapies. Moreover, the synthesis method for N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide is straightforward and can be easily scaled up for large-scale production. However, one of the limitations of N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide is that its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide. Firstly, further studies are needed to elucidate the mechanism of action of N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide. Secondly, studies are needed to investigate the safety and efficacy of N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide in animal models and clinical trials. Thirdly, studies are needed to explore the potential of N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide as a multi-targeted therapy for various diseases. Lastly, studies are needed to investigate the potential of N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide as a drug delivery system for other therapeutic agents.
Conclusion
In conclusion, N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method for N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide is straightforward, and it exhibits a broad range of therapeutic effects. However, further studies are needed to elucidate its mechanism of action and investigate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide is synthesized using a specific method that involves the reaction of 4-isopropylbenzaldehyde with 2-(4-morpholinyl)acetic acid hydrazide in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain pure N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide. This synthesis method has been optimized to produce high yields of pure N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide, making it suitable for large-scale production.

Scientific Research Applications

N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide has been extensively studied for its potential therapeutic applications. Several studies have reported that N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have a neuroprotective effect and can potentially be used in the treatment of Alzheimer's disease. Moreover, N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide has been shown to have anti-microbial activity against several strains of bacteria and fungi.

properties

IUPAC Name

2-morpholin-4-yl-N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-13(2)15-4-6-16(7-5-15)14(3)18-19-17(21)12-20-8-10-22-11-9-20/h4-7,13H,8-12H2,1-3H3,(H,19,21)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEBHTFLWNXNKP-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=NNC(=O)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C(=N/NC(=O)CN2CCOCC2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]acetamide

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